molecular formula C17H15ClN2O4 B2854845 (Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide CAS No. 1385619-18-0

(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide

Cat. No.: B2854845
CAS No.: 1385619-18-0
M. Wt: 346.77
InChI Key: BRZKQONFCUXGQN-UHFFFAOYSA-N
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Description

(Z)-3-(2-Chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide is a synthetic enamide derivative characterized by a (Z)-configured α,β-unsaturated cyano group, a 2-chloro-3,4-dimethoxyphenyl substituent, and a furan-2-ylmethylamide moiety. The chloro and methoxy groups on the phenyl ring contribute to electron-withdrawing and steric effects, while the furan heterocycle may enhance π-orbital interactions and solubility in polar solvents.

Properties

IUPAC Name

(Z)-3-(2-chloro-3,4-dimethoxyphenyl)-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-22-14-6-5-11(15(18)16(14)23-2)8-12(9-19)17(21)20-10-13-4-3-7-24-13/h3-8H,10H2,1-2H3,(H,20,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZKQONFCUXGQN-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=C(C#N)C(=O)NCC2=CC=CO2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=C(/C#N)\C(=O)NCC2=CC=CO2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Stereochemical Variations

(Z)-2-cyano-N-(3,4-dimethylphenyl)-3-(2-nitrophenyl)prop-2-enamide
  • Molecular Formula : C₁₈H₁₅N₃O₃ .
  • Key Features :
    • (Z)-configuration preserves the planar α,β-unsaturated system.
    • Nitro group (2-nitrophenyl) provides strong electron-withdrawing effects compared to the target compound’s chloro-dimethoxyphenyl group.
    • 3,4-dimethylphenylamide moiety lacks the heteroaromatic character of the furan group in the target compound.
  • Implications : The nitro group may enhance reactivity in electrophilic substitution but reduce metabolic stability compared to chloro and methoxy substituents .
XCT790 [(E)-3-(4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl)-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide]
  • Trifluoromethyl groups and thiadiazole ring introduce strong electron-withdrawing and lipophilic properties. Lacks the furan ring but includes a thiadiazole heterocycle, which may enhance π-stacking in hydrophobic pockets.
  • Implications : The trifluoromethyl groups improve metabolic resistance but may reduce solubility compared to the target’s dimethoxy and furan substituents .
2-cyano-N-furfuryl-3-(2-furyl)acrylamide
  • Key Features :
    • Dual furyl groups (acrylamide and furfurylamide) enhance π-conjugation and polar interactions.
    • Lacks chloro and methoxy substituents, resulting in reduced steric hindrance.
  • Implications : The absence of chloro-dimethoxyphenyl may limit electronic effects critical for target engagement in certain biological systems .

Structural Insights from Crystallography

  • Target Compound: No crystallographic data is available in the provided evidence. However, analogous structures like 2-cyano-N-(furan-2-ylmethyl)acetamide () adopt planar conformations due to resonance stabilization of the enamide system. The furan ring’s oxygen may participate in hydrogen bonding, a feature absent in non-heterocyclic analogs .
  • XCT790 : The thiadiazole and trifluoromethyl groups likely induce a twisted conformation, reducing planarity compared to the target compound .

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Knoevenagel2-Chloro-3,4-dimethoxybenzaldehyde, cyanoacetamide, piperidine/toluene, 80°C, 12 h65–75≥95%
Amide CouplingEDCI, HOBt, DMF, rt, 24 h50–60≥98%

Q. Table 2: Biological Activity Parameters

AssayIC50_{50} (BCRP Inhibition)EC50_{50} (Cytotoxicity)
ATPase Activity0.8 µMN/A
MDCK-II Accumulation1.2 µM>50 µM

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